molecular formula C12H14F3N3O B2503463 1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime CAS No. 900015-36-3

1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime

Cat. No.: B2503463
CAS No.: 900015-36-3
M. Wt: 273.259
InChI Key: YSMUOZTYKXNOCC-CAOOACKPSA-N
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Description

1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethyl halides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and carbonyl compounds.

    Oxime Formation: The final step involves the reaction of the ethanone derivative with hydroxylamine to form the oxime group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(1-Pyrrolidinyl)-2-pyridinyl]-1-ethanone oxime: Lacks the trifluoromethyl group.

    1-[3-(1-Pyrrolidinyl)-5-(methyl)-2-pyridinyl]-1-ethanone oxime: Contains a methyl group instead of a trifluoromethyl group.

    1-[3-(1-Pyrrolidinyl)-5-(chloromethyl)-2-pyridinyl]-1-ethanone oxime: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to similar compounds.

Properties

IUPAC Name

(NE)-N-[1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-8(17-19)11-10(18-4-2-3-5-18)6-9(7-16-11)12(13,14)15/h6-7,19H,2-5H2,1H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMUOZTYKXNOCC-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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